4-Cyano-3-methylbenzoyl chloride
Overview
Description
4-Cyano-3-methylbenzoyl chloride is a chemical compound with the molecular formula C9H6ClNO. It is a versatile reagent used in various chemical reactions, including the synthesis of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 4-Cyano-3-methylbenzoyl chloride is not well understood. However, studies have suggested that it acts as a nucleophile in various chemical reactions. It can also act as a catalyst in some reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, studies have suggested that it may have toxic effects on living organisms. Therefore, it is important to handle this compound with care.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-Cyano-3-methylbenzoyl chloride in lab experiments is its versatility. It can be used in various chemical reactions, making it a useful reagent in organic synthesis. However, one of the limitations of using this compound is its toxic nature. It can be hazardous to handle, and proper safety precautions should be taken when working with it.
Future Directions
There are several future directions for research on 4-Cyano-3-methylbenzoyl chloride. One area of interest is the development of new synthetic methods for this compound. Another area of research is the exploration of its potential use in the synthesis of novel pharmaceuticals and agrochemicals. Additionally, more research is needed to understand the mechanism of action and potential toxicity of this compound.
Conclusion:
In conclusion, this compound is a versatile reagent used in various chemical reactions. It has several scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and dyes. While its mechanism of action and potential toxicity are not well understood, it is important to handle this compound with care. Future research on this compound could lead to the development of new synthetic methods and the discovery of novel pharmaceuticals and agrochemicals.
Scientific Research Applications
4-Cyano-3-methylbenzoyl chloride is widely used in scientific research. It is commonly used as a reagent in organic synthesis, including the synthesis of pharmaceuticals. Several studies have reported the use of this compound in the synthesis of anti-cancer agents, anti-inflammatory drugs, and anti-viral agents.
properties
IUPAC Name |
4-cyano-3-methylbenzoyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c1-6-4-7(9(10)12)2-3-8(6)5-11/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMONGHDYVFYZLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)Cl)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701303123 | |
Record name | 4-Cyano-3-methylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701303123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1160759-52-3 | |
Record name | 4-Cyano-3-methylbenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160759-52-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Cyano-3-methylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701303123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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